

Basic characteristics of Diisobutyl Perylenedicarboxylate regioisomers.

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Compound of Interest

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Diisobutyl Perylenedicarboxylate Regioisomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characteristics of **Diisobutyl Perylenedicarboxylate** regioisomers. Perylene-based molecules are of significant interest in various scientific fields due to their exceptional photophysical and electronic properties. This document consolidates available data on their synthesis, characterization, and potential applications, with a focus on providing a comparative analysis where information is available.

Introduction to Diisobutyl Perylenedicarboxylate

Diisobutyl Perylenedicarboxylate is an organic compound characterized by a polycyclic aromatic hydrocarbon core of perylene, functionalized with two isobutyl ester groups. Its chemical formula is $C_{30}H_{28}O_4$, and it has a molecular weight of approximately 452.54 g/mol. [1] [2][3] The compound is commonly available as a mixture of regioisomers, with the 3,9-disubstituted isomer being a prominent example. [1][4] The perylene core imparts high thermal stability and strong luminescence, making these compounds valuable in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). [5]

The precise positioning of the isobutyl ester groups on the perylene ring significantly influences the molecule's electronic and photophysical properties. Different regioisomers, such as the 3,9- and 3,10-isomers, are expected to exhibit distinct characteristics due to variations in their molecular symmetry and electronic distribution. However, the separation and individual characterization of these specific regioisomers are challenging and not extensively documented in publicly available literature. Much of the current understanding of perylene regioisomerism is derived from studies on the more widely investigated perylene diimides (PDIs).

Physicochemical Properties

The physicochemical properties of **Diisobutyl Perylenedicarboxylate** are largely dictated by the rigid, aromatic perylene core and the solubilizing isobutyl chains. While specific data for individual regioisomers is scarce, the general properties of the isomeric mixture are summarized below.

Property	Value	Source
Molecular Formula	C ₃₀ H ₂₈ O ₄	[1][2][3]
Molecular Weight	452.54 g/mol	[1][2]
CAS Number	2744-50-5 (mixture of regioisomers)	[4]
Appearance	Light yellow to orange solid	
Boiling Point	~614.3 °C at 760 mmHg	[2]
Density	~1.217 g/cm ³	[2]
Solubility	Good solubility in many organic solvents	[6]

Note: The provided boiling point and density are predicted values for the 3,9-isomer and may vary for other regioisomers.

Synthesis and Regioisomer Separation

The synthesis of **Diisobutyl Perylenedicarboxylate** typically involves the esterification of the corresponding perylenedicarboxylic acid with isobutanol. The primary challenge lies in the synthesis of the regioisomerically pure dicarboxylic acid precursor.

General Synthesis of Perylene-3,9-dicarboxylic Acid

Several synthetic routes to perylene-3,9-dicarboxylic acid have been proposed:

- From 3,9-Dihaloperylene: This method involves the conversion of 3,9-dibromoperylene or 3,9-dichloroperylene to the dinitrile via a Rosenmund-von Braun reaction using cuprous cyanide. Subsequent hydrolysis of the dinitrile yields the dicarboxylic acid.[7]
- Friedel-Crafts Acylation: Perylene can undergo a double Friedel-Crafts acylation with acetyl chloride to produce 3,9-diacetylperylene. This intermediate is then oxidized to the dicarboxylic acid.[7]
- Decarboxylation: Perylene-3,4,9,10-tetracarboxylic acid derivatives can be partially decarboxylated at high temperatures to yield the 3,9-dicarboxylic acid.[7]

Esterification

Once the desired perylenedicarboxylic acid regioisomer is obtained, it can be esterified with isobutanol, typically under acidic conditions, to yield the corresponding **Diisobutyl Perylenedicarboxylate**.

Separation of Regioisomers

The separation of **Diisobutyl Perylenedicarboxylate** regioisomers is a significant challenge due to their similar physical properties. While detailed protocols for this specific compound are not readily available, techniques such as fractional crystallization and preparative chromatography are commonly employed for separating regioisomers of other perylene derivatives.[8] The success of these methods is highly dependent on subtle differences in polarity and crystal packing between the isomers.

Spectroscopic Characterization

The spectroscopic properties of **Diisobutyl Perylenedicarboxylate** are dominated by the perylene chromophore. The position of the isobutyl ester groups is expected to cause slight

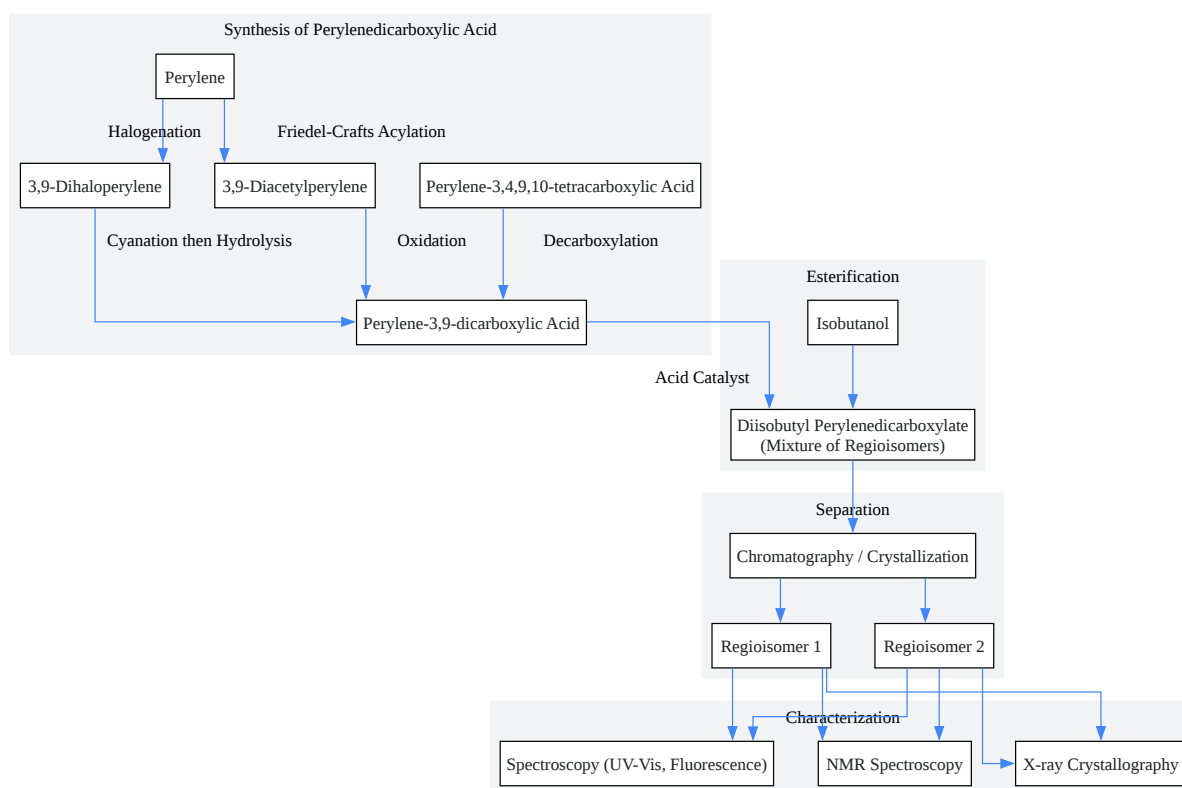
shifts in the absorption and emission maxima.

While a direct comparative table of spectroscopic data for the individual **Diisobutyl Perylenedicarboxylate** regioisomers is not available in the literature, the general spectroscopic features are as follows:

- **UV-Visible Absorption:** Perylene derivatives typically exhibit strong absorption in the visible region of the electromagnetic spectrum. For instance, the potassium salt of perylenedicarboxylate shows a strong absorption in the range of 420-446 nm.^[1]
- **Fluorescence Emission:** These compounds are known for their strong fluorescence. The emission wavelength and quantum yield are sensitive to the substitution pattern and the solvent environment.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and separation of individual **Diisobutyl Perylenedicarboxylate** regioisomers are not extensively reported. However, a general workflow can be inferred from the synthesis of related perylene derivatives.



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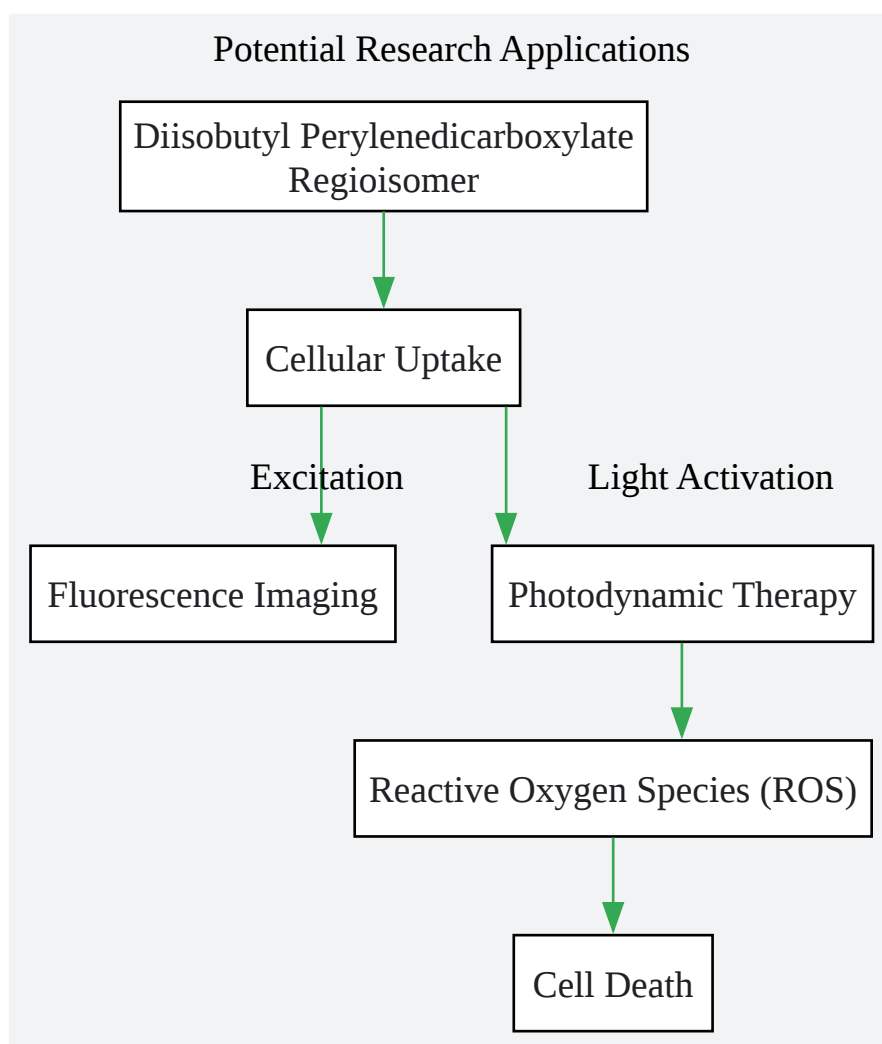
General experimental workflow for synthesis and characterization.

Potential Applications in Drug Development and Research

Perylene derivatives, in general, have shown promise in various biomedical applications due to their photophysical properties. While specific studies on **Diisobutyl Perylenedicarboxylate** in drug development are limited, related perylene compounds are being explored in the following areas:

- **Fluorescent Probes:** Their strong fluorescence and photostability make them suitable for use as fluorescent labels in cellular imaging and bioassays.[\[5\]](#)[\[9\]](#)
- **Photodynamic Therapy (PDT):** Upon photoexcitation, some perylene derivatives can generate reactive oxygen species, which can be harnessed for photodynamic cancer therapy.[\[10\]](#)

The potential involvement of these compounds in cellular processes would likely be passive, acting as imaging agents rather than directly modulating specific signaling pathways. Their utility would stem from their ability to be visualized within cells or tissues.



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Conceptual pathway for the application of perylene derivatives.

Conclusion

Diisobutyl Perylenedicarboxylate regioisomers represent a class of compounds with significant potential, primarily driven by the robust photophysical properties of the perylene core. While the commercially available material is often a mixture of regioisomers, the development of methods for the synthesis and separation of isomerically pure compounds will be crucial for fully elucidating their structure-property relationships and unlocking their potential in advanced materials and biomedical applications. Further research is needed to isolate and characterize the individual regioisomers to provide the detailed comparative data required for their targeted application in research and development.

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